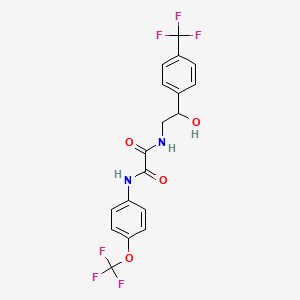

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

This compound is an oxalamide derivative featuring a hydroxyethyl group attached to a 4-(trifluoromethyl)phenyl moiety and a 4-(trifluoromethoxy)phenyl group. The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) substituents are critical for enhancing metabolic stability and lipophilicity, common strategies in medicinal chemistry to improve drug-like properties .

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F6N2O4/c19-17(20,21)11-3-1-10(2-4-11)14(27)9-25-15(28)16(29)26-12-5-7-13(8-6-12)30-18(22,23)24/h1-8,14,27H,9H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDHOFATJIXNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Hydroxyethyl Intermediate: The reaction between 4-(trifluoromethyl)benzaldehyde and ethylene glycol under acidic conditions to form 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethanol.

Oxalamide Formation: The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate.

Final Coupling: The oxalyl chloride intermediate is coupled with 4-(trifluoromethoxy)aniline under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and continuous flow reactors to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 16, )

- Structure : Contains a hydroxybenzoyl group and methoxyphenethyl chain instead of trifluoromethyl/trifluoromethoxy groups.

- This contrasts with the target compound, where steric hindrance from CF₃/OCF₃ groups might reduce dimer formation .

- Analysis : Characterized via ¹H/¹³C NMR and mass spectrometry, similar to methods likely used for the target compound.

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Compound 14, )

- Structure : Differs in the hydroxypropyl chain (vs. hydroxyethyl) and the meta-position of the CF₃ group (vs. para).

- Implications : The para-substitution in the target compound may enhance target binding affinity due to improved spatial alignment, while the shorter hydroxyethyl chain could reduce conformational flexibility compared to hydroxypropyl .

N1-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Compound 20, )

- Structure : Incorporates a thiazole-piperidine hybrid moiety, contrasting with the target compound’s simpler aromatic substituents.

- Synthesis : Achieved 56% yield with high HPLC purity (97.7%), suggesting that the target compound’s synthesis could benefit from similar optimized protocols .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The CF₃ and OCF₃ groups in the target compound likely increase logP compared to methoxy or hydroxy-substituted analogs (e.g., Compound 16), enhancing membrane permeability .

Biological Activity

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound characterized by its unique chemical structure, which includes hydroxyl and oxalamide functional groups along with trifluoromethyl and trifluoromethoxy substituents. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 436.3 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity, which is crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to act as an antagonist at neurokinin-1 (NK1) receptors, which are involved in various physiological processes including pain perception, anxiety, and emesis (vomiting). By blocking these receptors, the compound may provide therapeutic benefits for conditions such as depression and nausea.

Antidiabetic Activity

Recent studies have indicated that derivatives of this compound exhibit significant antidiabetic properties. For instance, one study reported that a related oxalamide derivative demonstrated alpha-amylase inhibitory activity with an IC50 value of 4.58 μM, compared to the standard acarbose (IC50 = 1.58 μM). The percent inhibitions observed at various concentrations were as follows:

| Concentration (μM/mL) | Percent Inhibition (%) |

|---|---|

| 500 | 78.85 |

| 250 | 73.08 |

| 125 | 68.90 |

| 62.5 | 62.28 |

| 31.25 | 58.47 |

This suggests that the compound has a potent effect on carbohydrate metabolism, potentially aiding in the management of diabetes .

Antiproliferative Activity

The antiproliferative effects of the compound have also been evaluated against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth significantly, with IC50 values indicating strong cytotoxicity at micromolar concentrations. For example, in assays involving HT-29 colon carcinoma cells, the compound exhibited a notable reduction in cell viability, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 | 6.28 |

| M21 (skin melanoma) | 5.12 |

| MCF7 (breast carcinoma) | 7.45 |

These findings suggest that the compound may disrupt cell cycle progression and induce apoptosis in cancer cells .

Case Studies

In one notable case study involving animal models, administration of this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups. The study highlighted the compound's mechanism involving inhibition of tumor angiogenesis and promotion of apoptosis in malignant cells.

Q & A

Basic: What are the optimal synthetic routes for this oxalamide derivative?

Methodological Answer:

The synthesis typically involves coupling a hydroxy-substituted phenethylamine with a trifluoromethoxyphenyl isocyanate derivative using oxalyl chloride as an activating agent. Key steps include:

- Amine activation : Reacting the hydroxy-phenethylamine intermediate with oxalyl chloride under anhydrous conditions to form the oxalamide backbone .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from dimeric byproducts, which can form at rates up to 23% under suboptimal conditions .

- Characterization : Confirm structure via / NMR (e.g., peaks at δ 7.5–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular formula .

Basic: How can structural purity and identity be validated?

Methodological Answer:

- Spectroscopy : NMR detects impurities from incomplete coupling (e.g., residual amine protons at δ 2.5–3.5 ppm). NMR is essential for confirming trifluoromethyl/trifluoromethoxy groups (distinct shifts at δ -60 to -70 ppm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95% required for biological assays) .

- Mass spectrometry : ESI-MS in positive ion mode confirms [M+H], while HRMS matches theoretical mass within 3 ppm error .

Advanced: What strategies mitigate low yields during coupling reactions?

Methodological Answer:

Low yields (e.g., 35–52% in analogous syntheses) often stem from steric hindrance or competing dimerization. Solutions include:

- Temperature control : Slow addition of reagents at 0–5°C reduces side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of aromatic intermediates .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing reaction time and byproducts .

Advanced: How do substituents influence solubility and bioavailability?

Methodological Answer:

- Hydroxy group : The 2-hydroxyethyl moiety increases hydrophilicity but may reduce membrane permeability. LogP calculations (e.g., using ChemAxon) predict solubility; experimental validation via shake-flask method in PBS (pH 7.4) is recommended .

- Trifluoromethyl/trifluoromethoxy groups : Enhance metabolic stability but may introduce crystallinity issues. Co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) improve formulation .

Basic: What analytical techniques quantify degradation under physiological conditions?

Methodological Answer:

- Stability assays : Incubate compound in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation via LC-MS over 24 hours.

- Kinetic analysis : Calculate half-life () using first-order decay models. Trifluoromethoxy groups typically enhance resistance to hydrolysis compared to methoxy analogs .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with varying substituents (e.g., replacing trifluoromethoxy with nitro or cyano groups).

- Biological testing : Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays. Correlate IC values with electronic (Hammett σ) and steric (Taft E) parameters .

- Computational modeling : Docking studies (AutoDock Vina) predict binding modes to active sites, guiding rational design .

Basic: What safety precautions are required during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods when handling trifluoromethoxy phenyl isocyanates (respiratory irritants).

- Waste disposal : Quench excess oxalyl chloride with ice-cold ethanol before neutralization .

- PPE : Nitrile gloves and safety goggles mandatory; avoid skin contact with intermediates (potential sensitizers) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Discrepancies (e.g., varying IC across studies) may arise from assay conditions. Standardize protocols:

- Consistent cell lines : Use authenticated models (e.g., HEK293 for receptor-binding assays).

- Control compounds : Include reference inhibitors (e.g., ketoconazole for CYP3A4 inhibition) to normalize data .

- Statistical validation : Replicate experiments ≥3 times; apply ANOVA with post-hoc Tukey test .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C under argon to prevent oxidation of the hydroxy group.

- Light protection : Amber vials avoid photodegradation of the trifluoromethoxy moiety .

- Desiccation : Silica gel packs in containers mitigate hydrolysis .

Advanced: How to investigate metabolic pathways in vivo?

Methodological Answer:

- Radiolabeling : Synthesize -labeled compound for tracer studies in rodent models.

- Metabolite profiling : Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.

- Enzyme phenotyping : Co-incubate with CYP450 inhibitors (e.g., quinidine for CYP2D6) to identify major metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.